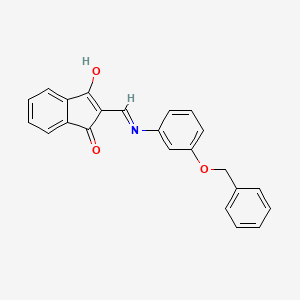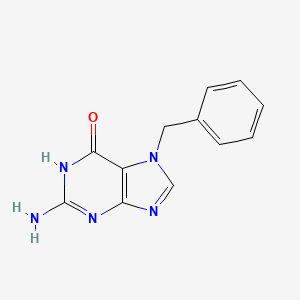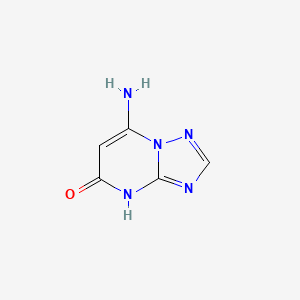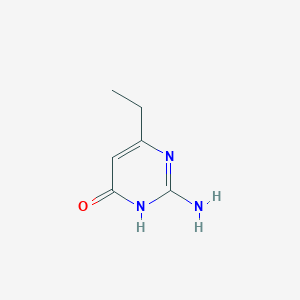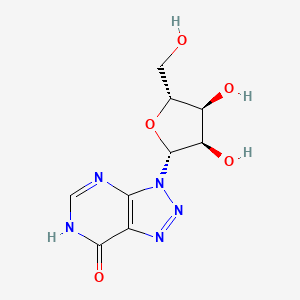
3-amino-6-methyl-2H-1,2,4-triazin-5-one
Descripción general
Descripción
3-amino-6-methyl-2H-1,2,4-triazin-5-one is a derivative of the heterocyclic compound triazine. It contains a triazine ring with a methyl group and an amino group . It is commonly used in the synthesis of pharmaceuticals and agrochemicals, and it has potential applications in the field of organic chemistry .
Synthesis Analysis
1,2,4-Triazines and its derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive . An efficient synthesis of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5 (4 H)-one derivatives and investigation as potential anticancer agents are reported .Molecular Structure Analysis
The molecules possessing triazine and tetrazine moieties belong to a special class of heterocyclic compounds. Both triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules .Chemical Reactions Analysis
Different types of chemical reactions have been applied to the efficient synthesis of 3-thioxo/hydrazino-6-substituted-1,2,4-triazin-5-ones, such as alkylation, acylation, aroylation, elimination, substitution, acidic/basic hydrolysis, oxidation, cyclocondensation, cycloaddition, phosphorylation, and complexation reactions .Physical And Chemical Properties Analysis
The molecular formula of 3-amino-6-methyl-2H-1,2,4-triazin-5-one is C4H6N4OS. Its molecular weight is 158.18 g/mol .Aplicaciones Científicas De Investigación
Antimicrobial Activity
1,3,5-triazine derivatives, including 3-amino-6-methyl-2H-1,2,4-triazin-5-one, have been investigated for their antimicrobial activity . These compounds have shown promising activity against Staphylococcus aureus and Escherichia coli . They are being explored as potential therapies for multidrug-resistant bacterial infections .
Anticancer Properties
Some 1,3,5-triazines display important biological properties, including antitumor properties . They are used clinically to treat lung, breast, and ovarian cancer .
Aromatase Inhibitory Activity
1,3,5-triazines of a specific structure have shown significant aromatase inhibitory activity . This property is beneficial in the treatment of certain types of cancer .
Antitumor Activity
Compounds of a similar structure to 1,3,5-triazines have shown antitumor activity in human cancer and murine leukemia cell lines .
Use as Siderophore Mediated Drug
The 1,3,5-triazine compound has potential use as a siderophore (microbial iron shelter) mediated drug . This property can be beneficial in the treatment of certain bacterial infections .
Corticotrophin-Releasing Factor 1 Receptor Antagonist Activity
Compounds of a similar structure to 1,3,5-triazines have shown potent corticotrophin-releasing factor 1 receptor antagonist activity . This property can be beneficial in the treatment of certain neurological disorders .
Activity Against Leukotriene C4 (LTC4) Antagonist
Compounds of a similar structure to 1,3,5-triazines have shown potent activity against leukotriene C4 (LTC4) antagonist . This property can be beneficial in the treatment of certain inflammatory conditions .
In Vitro Activity Against Trypanosoma Brucei
1,3,5-triazine substituted polyamines have shown good in vitro activity against the protozoan parasite Trypanosoma brucei . This property can be beneficial in the treatment of Human African Trypanosomasis .
Mecanismo De Acción
Target of Action
3-Amino-6-methyl-2H-1,2,4-triazin-5-one, also known as 3-amino-6-methyl-1,2,4-triazin-5(4H)-one, is an organic compound belonging to the triazine family . The primary target of this compound is the Fyn tyrosine kinase , a member of the Src family kinases (SFKs). Fyn kinase is involved in a plethora of physiological processes ranging from cell growth, adhesion, and motility to ion channels and platelet activation .
Mode of Action
The compound interacts with its target, the Fyn kinase, by inhibiting its activity . This inhibition is achieved through the binding interactions of the 3-amino-1,2,4-triazin-5(2H)-one scaffold . The specific mode of action depends on its chemical structure and functional groups .
Biochemical Pathways
The inhibition of Fyn kinase affects several biochemical pathways. Fyn kinase is involved in axon-glial signal transduction, oligodendrocyte maturation, and myelination . It also stimulates the synthesis of abundant myelin-associated oligodendrocytic basic protein, thus influencing oligodendroglial morphological differentiation . Furthermore, it is implicated in synapse formation and post-synaptic excitatory transmission .
Result of Action
The result of the compound’s action is the inhibition of Fyn kinase, leading to changes in the physiological processes that Fyn kinase is involved in . This includes effects on cell growth, adhesion, motility, ion channels, platelet activation, and more . The compound has shown significant antitumor activity against pancreatic ductal adenocarcinoma, indicating its potential in cancer therapeutics .
Direcciones Futuras
The future directions of research on 3-amino-6-methyl-2H-1,2,4-triazin-5-one could involve further investigation of its binding interactions and optimization for potential applications . Additionally, the synthesis, reactivity, and applications of 4-Amino-3-Thioxo/Hydrazino-6-substituted-1,2,4-triazin-5-ones could be explored further .
Propiedades
IUPAC Name |
3-amino-6-methyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-2-3(9)6-4(5)8-7-2/h1H3,(H3,5,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZDBNSBFWYPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-6-methyl-2H-1,2,4-triazin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384140.png)



